1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde
Overview
Description
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a pyrrole ring substituted with a dichloro-trifluoromethylphenyl group and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been known to target gaba-gated chloride channels and α-amino butyric acid , thereby blocking the gated chloride channel to kill insects .
Mode of Action
, thereby blocking the gated chloride channel to kill insects.
Biochemical Pathways
Similar compounds have been known to affect the gabaergic system .
Result of Action
Similar compounds have been known to exhibit high insecticidal activity .
Preparation Methods
The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation process using the Vilsmeier-Haack reagent (POCl3/DMF). This reagent is known for its effectiveness in formylating aromatic and heteroaromatic compounds . The reaction conditions generally include the use of a solvent such as dichloromethane, and the process is carried out under controlled temperatures to ensure the desired product yield .
Industrial production methods for this compound may involve scaling up the Vilsmeier-Haack reaction with optimized reaction parameters to achieve higher efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxaldehyde can be compared with other similar compounds, such as:
Fipronil: A well-known insecticide that also targets GABA-gated chloride channels.
Ethiprole: Another insecticide with a similar mechanism of action but different structural features.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2,4-dichloro-6-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NO/c13-7-4-9(12(15,16)17)11(10(14)5-7)18-3-1-2-8(18)6-19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXPUFJPDCOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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